

Application Note: Determination of Cyromazine Residues in Soil Samples

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Compound of Interest

Compound Name: Cyromazine

Cat. No.: B1669673

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Abstract

This application note details a robust and validated method for the extraction and quantification of the insecticide **cyromazine** and its primary metabolite, melamine, from soil matrices. The protocol employs a mechanical shaking extraction with a buffered acetonitrile solution, followed by a strong cation exchange (SCX) solid-phase extraction (SPE) cleanup. The subsequent analysis is performed using high-performance liquid chromatography with ultraviolet detection (HPLC-UV), with the option for confirmatory analysis by gas chromatography-mass spectrometry (GC-MS). This method is intended for use by researchers, environmental scientists, and professionals in the agrochemical industry to monitor **cyromazine** residues in soil, ensuring environmental safety and regulatory compliance.

Introduction

Cyromazine (N-cyclopropyl-1,3,5-triazine-2,4,6-triamine) is a triazine-based insect growth regulator used to control various dipteran pests in agriculture and animal husbandry.^[1] Its persistence and potential for mobility in soil necessitate reliable analytical methods for monitoring its environmental fate. This document provides a detailed protocol for the extraction, cleanup, and quantification of **cyromazine** from soil samples, adapted from established and validated methodologies.^{[2][3][4]}

Experimental Protocol

This protocol is intended for the analysis of **cyromazine** and its metabolite, melamine, in soil.

Materials and Reagents

- Acetonitrile (HPLC grade)
- Ammonium carbonate
- Deionized water
- Hydrochloric acid (for pH adjustment)
- Methanol (HPLC grade)
- Dichloromethane
- **Cyromazine** analytical standard
- Melamine analytical standard
- AG 50W-X4 resin or equivalent strong cation exchange (SCX) SPE cartridges
- 0.45 µm membrane filters

Equipment

- High-performance liquid chromatograph (HPLC) with UV detector
- Gas chromatograph with mass selective detector (GC-MSD) (for confirmation)
- Mechanical shaker
- Centrifuge
- Rotary evaporator or nitrogen evaporator
- pH meter
- Analytical balance
- Vortex mixer

- Solid-phase extraction manifold

Sample Preparation and Extraction

- Soil Sample Preparation: Air-dry soil samples and sieve through a 2 mm mesh to remove large debris and ensure homogeneity. Store samples frozen at -20°C until analysis.^[5]
- Extraction Solution: Prepare a solution of 70% acetonitrile and 30% 0.050 M ammonium carbonate in deionized water.
- Extraction Procedure:
 - Weigh 10 g of the prepared soil sample into a centrifuge tube.
 - Add 20 mL of the extraction solution to the tube.
 - Seal the tube and shake mechanically for 30 minutes.^{[2][3][4]}
 - Centrifuge the sample at 10,000 rpm for 10 minutes.^[1]
 - Decant the supernatant into a clean flask.
 - Repeat the extraction process on the soil pellet with an additional 20 mL of extraction solution.
 - Combine the supernatants from both extractions.^{[2][3][4]}

Solid-Phase Extraction (SPE) Cleanup

- SPE Cartridge Conditioning: Condition a strong cation exchange (SCX) SPE cartridge by passing methanol followed by deionized water.
- Sample Loading: Take an aliquot of the pooled extract and load it onto the conditioned SCX cartridge.
- Washing: Wash the cartridge with methanol to remove interfering substances.
- Elution: Elute the analytes (**cyromazine** and melamine) from the cartridge with a solution of methanol/25% ammonia.

- Solvent Evaporation: Evaporate the eluate to dryness at 35-70°C under a gentle stream of nitrogen or using a rotary evaporator.[1]
- Reconstitution: Reconstitute the residue in a suitable volume (e.g., 1.0 mL) of the HPLC mobile phase and filter through a 0.45 µm membrane filter before analysis.[1]

Instrumental Analysis

- HPLC-UV Analysis:
 - Column: Zorbax SB-Aq or equivalent
 - Mobile Phase: Acetonitrile/water mixture (e.g., 2:98 v/v)[1]
 - Flow Rate: 1.0 mL/min
 - Injection Volume: 20 µL
 - UV Detection Wavelength: 214 nm[2][3][4][6]
- GC-MSD Confirmation (Optional):
 - Analysis can be performed in selected ion monitoring (SIM) mode for confirmation of results.[2][3][4]

Quantitative Data

The performance of this method has been validated in several studies. The following tables summarize the key quantitative data.

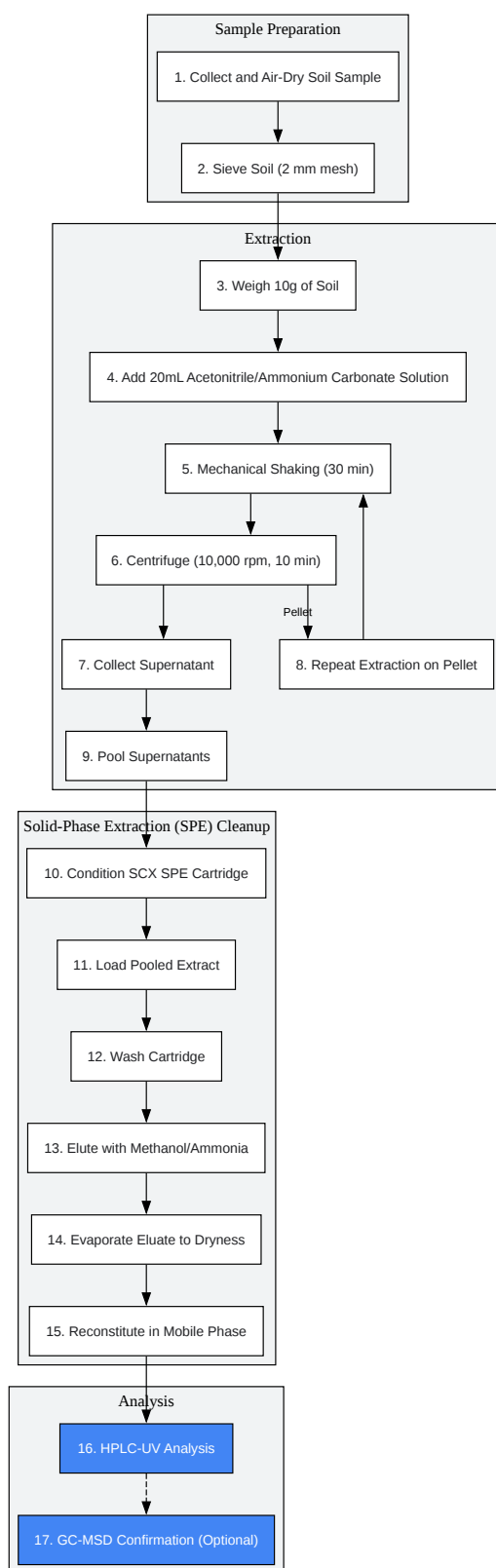
Table 1: Method Detection and Quantification Limits

Analyte	Analytical Method	Limit of Detection (LOD)	Limit of Quantification (LOQ)	Reference(s)
Cyromazine	LC-UV	2.5 ng (injected)	10 ppb	[2] [3]
Cyromazine	GC-MSD	0.050 ng (injected)	10 ppb	[2] [3]
Cyromazine	HPLC-UVD	-	0.04 mg/kg	[6]

Table 2: Recovery Rates and Precision

Analyte	Analytical Method	Fortification Level	Mean Recovery (%)	Standard Deviation (%)	Reference(s)
Cyromazine	LC-UV	Not specified	97	16	[2] [3]
Cyromazine	GC-MSD	Not specified	107	9.9	[2] [3]

Experimental Workflow Diagram



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Caption: Workflow for the extraction and analysis of **cyromazine** from soil samples.

Conclusion

The described protocol provides a reliable and validated method for the determination of **cyromazine** residues in soil. The use of a buffered acetonitrile extraction followed by SCX SPE cleanup ensures high recovery rates and removal of matrix interferences. The subsequent HPLC-UV analysis allows for accurate quantification, with GC-MSD providing a robust confirmatory technique. This application note serves as a comprehensive guide for laboratories involved in environmental monitoring and pesticide residue analysis.

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